molecular formula C22H24N4O4S2 B2619072 ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896342-79-3

ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2619072
CAS No.: 896342-79-3
M. Wt: 472.58
InChI Key: XHRPGLUBAHGGIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused benzo[b]thiophene core linked to a pyrido[1,2-a][1,3,5]triazine moiety via a thioether-propanamido bridge. Its synthesis involves cyanoacetylation of the key intermediate ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole, followed by functionalization to introduce the pyrido-triazin-thio group .

Properties

IUPAC Name

ethyl 2-[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-4-30-20(28)16-14-9-5-6-10-15(14)32-19(16)24-18(27)13(3)31-21-23-17-12(2)8-7-11-26(17)22(29)25-21/h7-8,11,13H,4-6,9-10H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRPGLUBAHGGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC(=O)N4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The compound this compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it has been found to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, it can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its efficacy and activity, as its localization within cells determines its access to target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these subcellular structures can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

Biological Activity

Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H15N3O3S
  • Molecular Weight : 279.32 g/mol
  • CAS Registry Number : 306978-89-2

The structure features a pyrido[1,2-a][1,3,5]triazin core which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar triazine structures exhibit significant antimicrobial properties. For instance, derivatives of triazepine have shown antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus . this compound may exhibit comparable effects due to its structural similarities.

Anticancer Potential

The compound's structural components suggest potential anticancer activities. Triazine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research on related compounds indicates that they can target multiple pathways involved in cancer progression .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies on similar compounds have demonstrated their ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can have therapeutic implications in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrido Core : The initial step involves cyclization reactions to form the pyrido[1,2-a][1,3,5]triazin core.
  • Introduction of the Sulfanyl Group : This is achieved through nucleophilic substitution reactions involving appropriate thiols.
  • Esterification : The final step involves esterification to produce the ethyl ester form of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazine derivatives:

StudyFindings
Demonstrated significant antimicrobial activity against various bacterial strains.
Showed anticancer properties in vitro with specific focus on apoptosis induction in cancer cells.
Reported enzyme inhibition effects comparable to known inhibitors like physostigmine.

These findings suggest that this compound may possess similar biological activities.

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological properties:

Antimicrobial Activity

Compounds with similar triazine and thiophene structures have demonstrated significant antimicrobial properties. Studies suggest that derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, likely through mechanisms involving the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

Anticancer Potential

There is growing evidence that triazine derivatives possess anticancer properties. Specific studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit cell proliferation. The ethyl derivative may share these anticancer effects due to its structural similarities with known anticancer agents.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The ethyl derivative could potentially modulate these inflammatory pathways based on its chemical structure.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activities of triazine derivatives:

Study FocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli; mechanism involves inhibition of DNA gyrase.
Anticancer PropertiesInduces apoptosis in various cancer cell lines; inhibits proliferation through structural similarity to known agents.
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines; potential modulation of inflammatory pathways based on structure.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several heterocyclic systems, as outlined below:

Table 1: Core Structural Features of Analogous Compounds
Compound Name/Class Core Structure Key Substituents Reference
Target Compound Benzo[b]thiophene + Pyrido[1,2-a][1,3,5]triazin Ethyl ester, 9-methyl, 4-oxo, thio-propanamido
4-Aryl-2-thioxo-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones () Pyrimido[1,2-a][1,3,5]triazin Aryl groups at C4, thioxo at C2
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones () Thieno[2,3-d]pyrimidine Substituents at C2 (e.g., benzyl, nitroaryl)
Pyrimido[2,1-c][1,2,4]triazine-3,4-diones () Pyrimido[2,1-c][1,2,4]triazine Phenyl, thiophen-2-yl at C6/C8
Thieno[2,3-d]pyridazine-7-carboxylates () Thieno[2,3-d]pyridazine Methyl/phenyl at C5, ester groups at C7

Key Observations :

  • The target compound’s pyrido[1,2-a][1,3,5]triazin core differentiates it from pyrimido-triazines () and thieno-pyridazines ().
  • Ester groups (e.g., ethyl carboxylate) are common in derivatives from , and 9, suggesting shared strategies for solubility modulation .

Key Observations :

  • The target compound’s synthesis () employs cyanoacetylation, a method distinct from the cyclocondensation used in and .
  • and emphasize solvent effects (e.g., DMSO for heterocyclization), which may enhance reaction efficiency compared to the target’s DMF-based route .
Table 3: Reported Bioactivities of Structural Analogs
Compound Class/Example Bioactivity Mechanism/Notes Reference
4-Aryl-2-thioxo-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones Antibacterial (Gram-positive strains) Thioxo group enhances membrane disruption
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines Anti-tyrosinase Competitive inhibition of melanogenesis
Thieno[2,3-d]pyridazine-7-carboxylates Not reported (structural analogs) Ester groups may improve bioavailability

Key Gaps :

  • The target’s thio-propanamido bridge and pyrido-triazine core could synergize antibacterial or enzyme-inhibitory effects observed in analogs, but empirical validation is needed.
  • and highlight diethyl ester derivatives with melting points >200°C, suggesting the target compound may exhibit similar thermal stability .

Physical and Spectral Properties

Available data for related compounds suggest trends in physical characteristics:

Table 4: Comparative Physical Properties
Compound Example (Evidence) Melting Point (°C) Yield Spectral Confirmation (NMR, IR, MS)
Diethyl imidazo[1,2-a]pyridine () 243–245 51% ¹H/¹³C NMR, IR, HRMS
Diethyl tetrahydroimidazo[1,2-a]pyridine () 215–217 55% ¹H/¹³C NMR, IR, HRMS
Target Compound Intermediate () Not reported Not reported ¹H/¹³C NMR (implied)

Key Notes:

  • The target’s intermediate () was purified but lacks reported melting points or yields, limiting direct comparison.
  • Consistent use of NMR and HRMS across studies underscores the reliability of structural characterization for such complex heterocycles .

Q & A

Basic Synthesis Optimization

Q: What synthetic strategies are effective for constructing the tetrahydrobenzo[b]thiophene core in this compound? A: The tetrahydrobenzo[b]thiophene moiety can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives with aldehydes in ethanol under reflux, followed by heterocyclization using glacial acetic acid and DMSO (yields: 75–89%) . For the pyrido[1,2-a][1,3,5]triazin-4-one subunit, refluxing N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF) is effective, with reaction times optimized to 12–24 hours .

Basic Characterization Techniques

Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying regiochemistry and substituent positions. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the ester and amide groups). High-resolution mass spectrometry (HRMS) validates molecular weight . For advanced structural ambiguity, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) is recommended .

Advanced Synthetic Challenges

Q: How can researchers address low yields during the coupling of the propanamido-thio linker? A: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Using coupling agents like HATU or EDCI/HOBt to activate the carboxylic acid intermediate.
  • Optimizing solvent polarity (e.g., DMF or THF) to stabilize transition states.
  • Monitoring reaction progress via TLC or LC-MS to terminate reactions at peak intermediate conversion .

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